molecular formula C50H70O23 B055499 Dechromose-A chrommycin A3 CAS No. 120381-88-6

Dechromose-A chrommycin A3

Cat. No. B055499
M. Wt: 1039.1 g/mol
InChI Key: HUKOAMMQHCNVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dechromose-A chrommycin A3 is a natural product that belongs to the tetracycline family of antibiotics. It was first isolated from the fermentation broth of a Streptomyces species in the 1960s. Since then, it has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases.

Mechanism Of Action

Dechromose-A chrommycin A3 exerts its effects by binding to the 30S subunit of bacterial and cancer cell ribosomes, thereby inhibiting protein synthesis. This leads to the death of the affected cells and the prevention of further growth and replication.

Biochemical And Physiological Effects

Dechromose-A chrommycin A3 has been shown to have a range of biochemical and physiological effects, including the inhibition of bacterial and cancer cell growth, the modulation of immune system function, and the reduction of inflammation. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.

Advantages And Limitations For Lab Experiments

Dechromose-A chrommycin A3 has several advantages for use in laboratory experiments, including its broad-spectrum activity against a range of bacteria and cancer cells, its relatively low toxicity, and its ability to penetrate cell membranes. However, its use can be limited by its susceptibility to degradation and instability in certain conditions.

Future Directions

There are several potential directions for future research on Dechromose-A chrommycin A3, including the development of new formulations and delivery methods, the investigation of its potential applications in combination with other therapies, and the exploration of its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

Dechromose-A chrommycin A3 can be synthesized through a variety of methods, including fermentation, chemical synthesis, and semi-synthesis. The most common method of production is through fermentation, which involves growing the Streptomyces species in a nutrient-rich medium and isolating the compound from the resulting broth.

Scientific Research Applications

Dechromose-A chrommycin A3 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders. Its ability to inhibit protein synthesis in bacteria and cancer cells has made it a promising candidate for the development of new therapies.

properties

CAS RN

120381-88-6

Product Name

Dechromose-A chrommycin A3

Molecular Formula

C50H70O23

Molecular Weight

1039.1 g/mol

IUPAC Name

[6-[[6-[4-[4-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] acetate

InChI

InChI=1S/C50H70O23/c1-18-29(70-33-14-30(68-24(7)52)41(56)20(3)64-33)13-27-11-26-12-28(47(63-10)46(61)40(55)19(2)51)48(45(60)38(26)44(59)37(27)39(18)54)73-35-16-31(42(57)22(5)66-35)71-34-15-32(43(58)21(4)65-34)72-36-17-50(9,62)49(23(6)67-36)69-25(8)53/h11,13,19-23,28,30-36,40-43,47-49,51,54-59,62H,12,14-17H2,1-10H3

InChI Key

HUKOAMMQHCNVFM-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)O)OC(=O)C)O)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)OC(=O)C)(C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)O)OC(=O)C)O)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)OC(=O)C)(C)O)O

synonyms

CRA-B
dechromose-A chrommycin A3

Origin of Product

United States

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